molecular formula C10H14ClNO2 B14028377 (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

Cat. No.: B14028377
M. Wt: 215.67 g/mol
InChI Key: KLPVDKNMMUWTDY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenylacetic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.

    Resolution: The racemic mixture is resolved to obtain the (2S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

KLPVDKNMMUWTDY-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.